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molecular formula C14H23F2NO4 B1377692 Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 1334412-95-1

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No. B1377692
M. Wt: 307.33 g/mol
InChI Key: KZWNIWBPQUOTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187435B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar, a suspension of tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate (462 mg, 1.51 mmol) and Pd/C (10%, 70 mg) in dry EtOH (8 mL) was stirred at rt under a H2 atmospheric pressure until completion of the reaction. The mixture was then filtered, washed with EA/EtOH, and the filtrate concentrated under reduced pressure. The crude residue was purified by FC (hept-EA, 1:0→1:1) and the title compound obtained as a colorless oil. LC-MS-conditions 08: tR=0.89 min; [M-CH3+H]+=293.29.
Name
tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate
Quantity
462 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:21])[CH:5]=[C:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][C:7]1([F:20])[F:19])[CH3:2]>CCO.[Pd]>[CH2:1]([O:3][C:4](=[O:21])[CH2:5][CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:13])[CH2:8][C:7]1([F:19])[F:20])[CH3:2]

Inputs

Step One
Name
tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate
Quantity
462 mg
Type
reactant
Smiles
C(C)OC(C=C1C(CN(CC1)C(=O)OC(C)(C)C)(F)F)=O
Name
Quantity
8 mL
Type
solvent
Smiles
CCO
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt under a H2 atmospheric pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flame dried round-bottomed flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
until completion of the reaction
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
washed with EA/EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by FC (hept-EA, 1:0→1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1C(CN(CC1)C(=O)OC(C)(C)C)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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